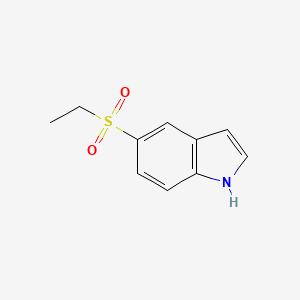

5-(ethylsulfonyl)-1H-indole

Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within their rings, are of paramount importance in drug discovery and development. mdpi.comrroij.com Their structural diversity and versatility make them attractive building blocks for designing new therapeutic agents. mdpi.comijsrtjournal.com These scaffolds are prevalent in a vast number of biologically active molecules and approved drugs, underscoring their significance. ijsrtjournal.comresearchgate.net The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, such as the ability to form hydrogen bonds and engage in various interactions with biological targets like proteins and enzymes. rroij.com This adaptability allows medicinal chemists to fine-tune the pharmacological profiles of drug candidates, enhancing their efficacy and minimizing off-target effects. rroij.com

Historical Context and Evolution of Indole-Based Therapeutics

The journey of indole (B1671886) chemistry began in 1866 when Adolf von Baeyer first synthesized it from oxindole. nih.govwikipedia.org The name "indole" is a combination of "indigo" and "oleum," as it was first isolated by treating the dye indigo (B80030) with oleum. wikipedia.org The realization in the 1930s that the indole nucleus is a fundamental component of many important natural products, including the essential amino acid tryptophan and various alkaloids, intensified research interest in this scaffold. wikipedia.orgrjptonline.org Over the years, this has led to the development of numerous indole-based drugs with a wide range of therapeutic applications, such as the anti-inflammatory drug indomethacin, the antihypertensive agent pindolol, and the anticancer drugs vincristine (B1662923) and vinblastine. wikipedia.orgsci-hub.sewisdomlib.org The clinical success and adaptability of the indole nucleus have cemented its place in modern medicinal chemistry. nih.gov

The Indole Nucleus as a Privileged Pharmacophore

The indole ring system is considered a "privileged pharmacophore" due to its ability to bind to a multitude of biological targets with high affinity. sci-hub.senih.govmdpi.com This versatility stems from its unique structure, a fusion of a benzene (B151609) ring and a pyrrole (B145914) ring, which provides a rigid framework with specific electronic properties. rjptonline.orgnih.gov The indole scaffold can mimic the structure of various protein components, allowing it to interact with a wide range of receptors and enzymes. sci-hub.senih.gov Its amenability to chemical modification at various positions allows for the creation of large libraries of derivatives with diverse biological activities. mdpi.com Consequently, indole derivatives have been developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents, among others. nih.govnih.govjchr.org

Structure

3D Structure

Properties

IUPAC Name |

5-ethylsulfonyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-2-14(12,13)9-3-4-10-8(7-9)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXGKRCXWPJQJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conclusion

The indole (B1671886) scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. The specific substitution at the 5-position with an ethylsulfonyl group, as seen in 5-(ethylsulfonyl)-1H-indole and its analogs, has proven to be a fruitful strategy in the quest for new bioactive molecules. Ongoing research into the synthesis, properties, and biological activities of such compounds holds promise for the development of novel therapeutics to address a range of diseases.

Pharmacological Mechanisms and Biological Target Interactions of 5 Ethylsulfonyl 1h Indole Derivatives

General Molecular Mechanisms of Action

The 5-(ethylsulfonyl)-1H-indole core structure serves as a privileged scaffold in medicinal chemistry, capable of engaging with diverse biological targets through a variety of molecular interactions. The indole (B1671886) nucleus itself is a bioisostere for other aromatic systems and can participate in hydrophobic, π-stacking, and hydrogen bonding interactions within protein binding sites.

The ethylsulfonyl group (-SO₂CH₂CH₃) at the 5-position is a critical pharmacophore that dictates the specific activity of these derivatives. This electron-withdrawing group can modulate the electronic properties of the indole ring system. More importantly, the oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors, allowing for strong, directional interactions with amino acid residues in the active sites of enzymes and receptors. For instance, in cyclooxygenase-2 (COX-2), this sulfonyl moiety can insert into a secondary pocket, contributing to both high potency and selectivity. mdpi.comresearchgate.net Similarly, in serotonin (B10506) receptors, the sulfonyl group is crucial for establishing key interactions that determine ligand affinity and functional activity as an antagonist. mdma.chnih.gov The flexibility of the ethyl group allows for optimal positioning of the sulfonyl moiety to maximize these binding interactions.

Enzyme Inhibition Profiles

Derivatives based on the this compound scaffold have been extensively investigated as inhibitors of several key enzyme families, demonstrating significant potential in various therapeutic areas.

A prominent area of research for sulfonyl-containing indole derivatives has been the development of selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The selective inhibition of COX-2 over the COX-1 isoform is a key strategy for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. nih.gov The structure of many selective COX-2 inhibitors features a central aromatic ring system with a vicinal diaryl substitution pattern and a sulfonamide or sulfone (-SO₂R) moiety.

Studies on 2-phenyl-1H-indole derivatives have shown that the presence of a methylsulfonyl group on the phenyl ring at the 2-position leads to potent and highly selective COX-2 inhibition. mdpi.comresearchgate.net Molecular modeling studies revealed that this sulfonyl group is oriented into a secondary pocket present in the active site of the COX-2 enzyme, an interaction that is not possible with the narrower active site of COX-1. researchgate.net This specific interaction is a key determinant of the high selectivity index observed for these compounds. While direct studies on the 5-ethylsulfonyl isomer are less common in this context, the established importance of the sulfonyl pharmacophore in driving COX-2 selectivity is a foundational principle. nih.gov

| Compound | C5-Substituent | C2-Substituent | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| 4a | H | 4-(methylsulfonyl)phenyl | >100 | 1.25 | >80 |

| 4b | F | 4-(methylsulfonyl)phenyl | >100 | 0.92 | >108.7 |

| 4c | Cl | 4-(methylsulfonyl)phenyl | 65.5 | 0.35 | 187.1 |

| 4d | CH₃ | 4-(methylsulfonyl)phenyl | 85.3 | 0.55 | 155.1 |

| 4e | OCH₃ | 4-(methylsulfonyl)phenyl | 99.0 | 0.34 | 291.2 |

| Celecoxib | - | - | 55.0 | 0.28 | 196.4 |

Data sourced from Zarghi et al. (2008). mdpi.comresearchgate.net

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Indole derivatives have been developed as potent inhibitors of various protein kinases. nih.gov Specifically, compounds featuring an ethylsulfonyl moiety have shown promise.

Other indole-based structures have been identified as multi-targeted tyrosine kinase inhibitors, targeting VEGFR-2, Platelet-Derived Growth Factor Receptor (PDGFR), and c-kit. nih.gov Anlotinib and Toceranib are examples of approved multi-targeted kinase inhibitors that contain an indole scaffold, underscoring the importance of this core in kinase inhibitor design. nih.gov

The therapeutic utility of indole derivatives extends to other enzyme classes. Research has shown that various indole derivatives can act as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption. While specific studies on this compound for these targets are limited, the broader class of indole compounds has shown significant inhibitory activity. nih.gov

Furthermore, derivatives of the related indoline (B122111) scaffold bearing an arylsulfonyl group have been developed as potent inhibitors of Histone Deacetylases (HDACs). researchgate.net Some of these compounds showed selective inhibitory activity toward Class I HDACs (HDAC1 and HDAC2) over Class IIb (HDAC6), suggesting their potential as anticancer agents. researchgate.net

Receptor Ligand Interactions

Beyond enzyme inhibition, this compound derivatives have been designed to interact with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) receptors.

The 5-HT₆ receptor has been a significant target for indole-based ligands, with many derivatives functioning as potent and selective antagonists. nih.gov The N1-arylsulfonyltryptamine scaffold is a well-established pharmacophore for 5-HT₆ receptor antagonism. mdma.chnih.gov These compounds typically feature an indole core, a basic amine side chain at the 3-position, and a crucial arylsulfonyl group attached to the indole nitrogen at the 1-position. This N-sulfonyl group is a key element for high-affinity binding.

While the primary focus has been on N1-sulfonyl derivatives, the electronic and hydrogen-bonding properties of a sulfonyl group at the C5 position could also contribute to receptor affinity and selectivity. Research into various substituted N-benzenesulfonyltryptamines has provided a detailed understanding of the structure-activity relationships for 5-HT₆ receptor binding. For example, the introduction of a 5-methoxy group on the indole ring often enhances affinity. mdma.ch

Some of these indole derivatives also show affinity for other serotonin receptor subtypes, including 5-HT₁A and 5-HT₂A, although often with lower potency compared to their primary target. mdma.chuj.edu.pl The modulation of these receptors is associated with therapeutic effects in a range of central nervous system disorders.

| Compound | Description | 5-HT₆ Ki (nM) | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) |

| 19 | 5-Methoxy-1-benzenesulfonyl-3-(2-(dimethylamino)ethyl)-1H-indole | 4.4 | 1200 | 120 |

| 20 | 1-Benzenesulfonyl-3-(2-(dimethylamino)ethyl)-1H-indole | 21 | 1000 | 150 |

| 32 | 1-(Naphthalene-1-sulfonyl)-3-(2-(dimethylamino)ethyl)-1H-indole | 11 | 2200 | 1100 |

| 38 | 5-Cyano-1-benzenesulfonyl-3-(2-(dimethylamino)ethyl)-1H-indole | 3.5 | 1800 | 140 |

Data sourced from Sleight et al. (2001). mdma.ch

Estrogen Receptor (ER) Modulatory Actions

The indole nucleus is a key structural motif in a class of compounds known as Selective Estrogen Receptor Modulators (SERMs). nih.govescholarship.org SERMs are a diverse group of compounds that bind to estrogen receptors (ERs) and can act as either agonists or antagonists depending on the specific tissue. nih.gov This dual activity allows them to be developed for various conditions associated with postmenopausal health, such as osteoporosis and hormone-responsive cancers. nih.govnih.gov

While direct studies on this compound derivatives as ER modulators are not extensively detailed in the available literature, the broader class of indole-based SERMs has been a subject of significant research. For instance, bazedoxifene, an indole-based SERM, features a 2-phenylindole (B188600) core structure and is recognized for its skeletal benefits without stimulating the endometrium. escholarship.org The mechanism of SERMs involves binding to ERα and ERβ, which are ligand-activated transcription factors. mdpi.com The interaction of a SERM with the estrogen receptor can induce conformational changes that differ from those caused by the natural ligand, 17β-estradiol. This altered conformation affects the recruitment of co-regulatory proteins (co-activators or co-repressors), leading to tissue-specific gene expression and pharmacological effects. For a compound to act as an ERα antagonist, for example, it may interact with key amino acid residues like Arg394 and Glu353, while avoiding interactions that promote an agonist conformation, such as with His524. mdpi.com The development of various SERMs, including those based on benzothiophenes (e.g., raloxifene) and triphenylethylenes (e.g., tamoxifen), highlights the therapeutic potential of targeting estrogen receptors with structurally diverse scaffolds. nih.gov

| SERM Class | Example Compound | Core Structure | Key Characteristic |

|---|---|---|---|

| Indole-based | Bazedoxifene | 2-Phenylindole | Skeletal benefits with uterine neutrality. escholarship.org |

| Benzothiophene | Raloxifene | Benzothiophene | Used for postmenopausal osteoporosis prevention; does not stimulate the endometrium. nih.gov |

| Triphenylethylene | Tamoxifen | Triphenylethylene | Used in breast cancer treatment but has stimulatory effects on the endometrium. nih.gov |

Other Receptor Affinities

Derivatives of arylsulfonylindoles have been identified as potent ligands for various receptors, particularly within the serotonin (5-HT) receptor family. The 5-HT6 receptor, which is primarily expressed in the brain, has been a significant target for this class of compounds. mdma.chnih.gov

Research has shown that N(1)-arylsulfonyltryptamines exhibit high affinity for the human 5-HT6 receptor. nih.gov For example, the 5-methoxy-1-benzenesulfonyl analogue demonstrated high potency. nih.gov Similarly, 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles have been investigated as 5-HT6 receptor ligands, with compounds like N,N-dimethyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine showing a high affinity with a Ki value of 3.7 nM. nih.gov Structure-activity relationship (SAR) studies on N1-azinylsulfonyl-1H-indoles revealed that replacing a naphthyl group with quinolinyl or isoquinolinyl moieties could enhance the affinity for 5-HT6 receptors. nih.gov

Beyond the 5-HT6 receptor, these indole derivatives have shown affinities for other serotonin receptor subtypes. Some N-arylsulfonylindole derivatives display affinity for 5-HT1A and 5-HT2A receptors. mdma.chnih.gov For instance, certain arylpiperazinyl-cyclohexyl indole analogs exhibit dual binding affinity for the 5-HT transporter and the 5-HT1A receptor, where they act as antagonists. nih.gov The selectivity of these compounds can vary; while some show high selectivity for the 5-HT6 receptor over other serotonin and dopamine (B1211576) receptors, others may have a broader affinity profile. mdma.chnih.gov

| Compound Class | Specific Derivative Example | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles | N,N-dimethyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine | 5-HT6 | 3.7 nih.gov |

| 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles | N-methyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine | 5-HT6 | 5.7 nih.gov |

| Arylpiperazinyl-cyclohexyl indoles | 5-(Piperazin-1-yl)quinoline analog (trans-20) | 5-HT Transporter | 4.9 nih.gov |

| Arylpiperazinyl-cyclohexyl indoles | 5-(Piperazin-1-yl)quinoline analog (trans-20) | 5-HT1A | 6.2 nih.gov |

Interference with Key Cellular Pathways

Indole derivatives can exert significant biological effects by interfering with fundamental cellular processes, including microtubule dynamics, inflammatory signaling, cell cycle progression, and programmed cell death. nih.govnih.govmdpi.com

Tubulin Polymerization Inhibition A significant number of indole-based molecules have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com Microtubules, which are dynamic polymers of α- and β-tubulin heterodimers, are crucial for cell division, structure, and transport. nih.gov Agents that disrupt microtubule dynamics are among the most effective anticancer drugs. nih.gov Indole derivatives can bind to the colchicine (B1669291) binding site on β-tubulin, preventing its polymerization into microtubules and thereby arresting mitosis. nih.govmdpi.com For example, certain indole-based chalcone (B49325) derivatives and indole/1,2,4-triazole hybrids have demonstrated potent inhibition of tubulin polymerization with IC50 values in the low micromolar range. nih.govmdpi.com

| Compound Class | Specific Derivative Example | Tubulin Polymerization Inhibition (IC50, µM) | Antiproliferative Activity (GI50, µM) |

|---|---|---|---|

| Indole-benzimidazole conjugates | Compound 8f | Not specified | 0.54 (against DU-145 cells) nih.gov |

| Indole/1,2,4-triazole hybrids | Compound 7i | 3.03 ± 0.11 mdpi.com | Not specified |

| Sulfur atom-spaced TMP derivatives | Compound 1k | 0.58 ± 0.06 nih.gov | 0.0045 (against MCF-7 cells) nih.gov |

NF-κB Pathways The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation. nih.govnih.gov Dysregulation of this pathway is implicated in many cancers. Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimeric product 3,3'-diindolylmethane (B526164) (DIM), are known modulators of NF-κB signaling. nih.govnih.gov These compounds can inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.govmdpi.com This action blocks the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of NF-κB target genes involved in inflammation and cell survival. nih.gov

Cell Cycle Arrest A hallmark of many anticancer agents is their ability to halt the cell cycle, preventing cancer cell proliferation. researchgate.netfrontiersin.org Indole derivatives have been shown to induce cell cycle arrest at various phases, including G0/G1, S, and G2/M. researchgate.netnih.govnih.gov The specific phase of arrest can depend on the compound's structure and the cancer cell type. For instance, some 2-(thiophen-2-yl)-1H-indole derivatives cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.govnih.gov This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). researchgate.net

| Compound Class/Derivative | Cell Line | Phase of Cell Cycle Arrest |

|---|---|---|

| Pyridone-annelated isoindigo (5'-Cl) | HL-60 (promyelocytic leukemia) | G0/G1 phase researchgate.net |

| 2-(thiophen-2-yl)-1H-indole derivatives (4g, 4a, 4c) | HCT-116 (colon cancer) | S and G2/M phases nih.govnih.gov |

| Alkylaminophenol (THTMP) | Glioblastoma cells | G1/S phase frontiersin.org |

| Dithiolation indolizine (B1195054) (C8) | A549 (lung cancer) | G2/M phase researchgate.net |

Apoptosis Induction Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many indole derivatives exert their anticancer effects by inducing apoptosis. nih.gov This process is often a consequence of the cellular stress caused by other mechanisms, such as cell cycle arrest or DNA damage. nih.gov The induction of apoptosis by these compounds is frequently associated with the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered, involving the activation of initiator caspases (like caspase-8 and -9) and effector caspases (like caspase-3). nih.gov

Structure Activity Relationship Sar Studies of 5 Ethylsulfonyl 1h Indole Derivatives

Influence of the Ethylsulfonyl Moiety on Biological Activity and Selectivity

The ethylsulfonyl group at the 5-position of the indole (B1671886) ring plays a pivotal role in modulating the pharmacological profile of these derivatives. This electron-withdrawing group can significantly influence the electronic environment of the indole nucleus, impacting its interaction with biological targets. The sulfonyl group, with its tetrahedral geometry and capacity to act as a hydrogen bond acceptor, can engage in specific interactions within a receptor's binding pocket, thereby enhancing binding affinity and selectivity.

For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide group (a close relative of the sulfonyl group) is a well-established zinc-binding group. While the ethylsulfonyl moiety itself is not a primary zinc binder, its presence on the indole ring can orient the molecule favorably within the active site, allowing other functionalities to interact optimally. The ethyl group, compared to a methyl group, provides a slight increase in lipophilicity, which can affect cell permeability and interaction with hydrophobic pockets of target proteins.

Research on related indole-sulfonamide derivatives has shown that the nature of the alkyl group on the sulfonyl moiety can fine-tune biological activity. While direct and extensive studies focusing solely on the ethylsulfonyl group's influence are limited in publicly available literature, the principles derived from broader SAR studies on sulfonated indoles suggest that the ethyl group offers a balance of steric bulk and electronic influence that can be advantageous for specific targets.

Positional Effects of Substituents on the Indole Ring (N1, C2, C3, C5)

The biological activity of 5-(ethylsulfonyl)-1H-indole derivatives is highly sensitive to the position of other substituents on the indole ring.

C2-Position: The C2 position is often a key site for introducing diversity. Substituents at C2 can project into specific sub-pockets of a binding site. The introduction of various groups at this position can lead to significant changes in potency and selectivity.

C3-Position: The C3 position of the indole ring is highly nucleophilic and a common site for functionalization. Modifications at C3 have been shown to be critical for the activity of many indole-based compounds. For example, the introduction of a side chain at C3 can lead to interactions with different regions of a target protein.

C5-Position: The 5-position, occupied by the ethylsulfonyl group in this scaffold, is crucial. The linkage of various groups at this position in other indole series has demonstrated a significant impact on activity. For instance, in a study of indole-based HIV-1 fusion inhibitors, the connectivity at the 5- and 6-positions of the indole ring was found to drastically alter the molecule's shape and, consequently, its biological activity nih.gov.

The following table summarizes the general positional effects of substituents on the indole ring based on broader indole SAR studies:

| Position | General Impact of Substitution |

| N1 | Modulates lipophilicity and can introduce interactions with specific receptor residues. |

| C2 | Can project into distinct binding pockets, influencing selectivity. |

| C3 | A key position for introducing side chains to enhance potency. |

| C5 | The nature of the substituent is critical for overall activity and target engagement. |

Impact of Substituent Electronic and Steric Properties on Efficacy

The electronic and steric properties of substituents on the this compound core are fundamental determinants of biological efficacy.

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into its biological target's binding site. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient contact for high-affinity interaction. The optimal steric profile is highly target-dependent. For example, quantitative structure-activity relationship (QSAR) modeling of some indole-sulfonamide derivatives revealed that van der Waals volume is a key property governing their activity nih.govacs.org.

Design Principles for Enhanced Target Binding and Specificity

Based on the SAR principles discussed, several design strategies can be employed to enhance the target binding and specificity of this compound derivatives:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups can lead to improved properties.

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to design molecules that fit optimally into the binding site. This can involve computational methods like molecular docking.

Introduction of Specific Interaction Moieties: Incorporating functional groups that can form specific hydrogen bonds, ionic interactions, or hydrophobic interactions with key residues in the target's active site.

Conformational Restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a bioactive conformation, which can increase affinity and reduce off-target effects.

Comparative SAR with Methylsulfonyl Analogs

While specific, direct comparative studies between 5-ethylsulfonyl and 5-methylsulfonyl-1H-indole derivatives are not extensively detailed in the available literature, some general principles can be inferred from broader medicinal chemistry knowledge.

The primary difference between an ethylsulfonyl and a methylsulfonyl group is the presence of an additional methylene unit. This leads to:

Increased Lipophilicity: The ethyl group is more lipophilic than the methyl group, which can enhance membrane permeability and interactions with hydrophobic pockets. However, excessive lipophilicity can also lead to poor solubility and increased off-target effects.

Slightly Increased Steric Bulk: The ethyl group is larger than the methyl group. This can be either beneficial or detrimental depending on the topology of the target's binding site. If the binding pocket has available space, the ethyl group may provide additional van der Waals interactions. Conversely, if the pocket is constrained, the larger ethyl group may cause a steric clash.

In a study of novel N-methylsulfonyl-indole derivatives as COX-2/5-LOX inhibitors, the methylsulfonyl group was part of the core structure, and modifications were made elsewhere on the indole scaffold to optimize activity nih.gov. A direct comparison with ethylsulfonyl analogs was not presented. However, the choice between a methylsulfonyl and an ethylsulfonyl group in drug design is often an empirical process, guided by the specific requirements of the biological target.

The following table provides a hypothetical comparison based on general principles:

| Property | Methylsulfonyl | Ethylsulfonyl | Potential Impact |

| Size | Smaller | Larger | Can affect fit in sterically constrained binding sites. |

| Lipophilicity | Lower | Higher | May influence cell permeability and hydrophobic interactions. |

| Flexibility | Less flexible | More flexible | The ethyl group has an additional rotatable bond. |

Computational and Theoretical Investigations of 5 Ethylsulfonyl 1h Indole and Its Analogs

Molecular Docking Studies for Target Elucidation and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in identifying potential biological targets for a compound and analyzing the specific interactions that stabilize the ligand-receptor complex. For analogs of 5-(ethylsulfonyl)-1H-indole, molecular docking studies have been pivotal in understanding their binding affinities and modes of action against various therapeutic targets.

Indole-based sulfonamides have been investigated as inhibitors for a range of protein targets, including tubulin, galectins, and various kinases. nih.govnih.govresearchgate.net Docking studies of indole (B1671886) sulfonamide derivatives into the colchicine (B1669291) binding site of tubulin, for instance, have revealed key interactions such as hydrogen bonds and hydrophobic interactions that contribute to their anti-proliferative activity. nih.gov In a study of N-arylsulfonyl-indole-2-carboxamide derivatives, docking simulations showed that the indole scaffold fits into a key binding pocket, forming cation-π and π–π interactions with specific amino acid residues. nih.gov The sulfonyl group in these analogs often plays a crucial role by forming hydrogen bonds or charge-charge interactions with receptor-site residues, thereby anchoring the ligand within the binding pocket. nih.govmdpi.com

For example, in the investigation of indole-benzimidazole derivatives with methylsulfonyl and ethylsulfonyl groups, molecular docking revealed substantial binding affinities towards Estrogen Receptor alpha (ERα), suggesting a potential mechanism for their anticancer effects. rsc.org The analysis of binding modes often highlights the importance of the sulfonyl group's oxygen atoms as hydrogen bond acceptors. mdpi.comresearchgate.net These computational predictions are invaluable for structure-activity relationship (SAR) studies, providing a rational basis for the design of new analogs with improved potency and selectivity.

| Target Protein | Indole Analog Class | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Tubulin (Colchicine site) | Indole Sulfonamides | CYS241, LEU248, LYS352 | Hydrogen bonds, Pi-cation interactions nih.gov |

| Galectin-3 | N-arylsulfonyl-5-aryloxy-indole-2-carboxamides | Trp181, Arg162, His158, Asn160 | Cation-π, π–π stacking, Hydrogen bonds nih.gov |

| Fructose-1,6-bisphosphatase | N-arylsulfonyl-indole-2-carboxamides | Gly26, Leu30, Thr31 | Hydrogen bonds, Hydrophobic interactions mdpi.com |

| Estrogen Receptor alpha (ERα) | Methylsulfonyl/Ethylsulfonyl Indole-Benzimidazoles | Not specified | Substantial binding affinity observed rsc.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices, which are crucial for understanding a compound's chemical behavior and its interactions with biological targets.

For indole and its derivatives, quantum chemical studies have been used to analyze their optimized geometry, vibrational frequencies, and electronic transitions. ijrar.org The indole ring is an electron-rich heterocycle, and its reactivity is dominated by electrophilic substitution, typically at the C3 position. bhu.ac.in The introduction of an ethylsulfonyl group at the C5 position significantly influences the electronic distribution of the indole nucleus. The sulfonyl group is a strong electron-withdrawing group, which can affect the molecule's reactivity and its ability to participate in various non-covalent interactions. researchgate.net

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are particularly important. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and more reactive. For indole derivatives, these calculations help in predicting their susceptibility to metabolic reactions and their ability to interact with specific residues in a protein's active site. ijrar.org Furthermore, understanding the electronic structure helps in interpreting spectroscopic data and provides a foundation for more complex simulations like molecular dynamics. nih.govrsc.org

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a docked conformation and for understanding the flexibility of both the ligand and the protein.

For indole sulfonamide derivatives, MD simulations have been used to validate the stability of binding modes predicted by docking. researchgate.net These simulations can reveal subtle conformational changes in the protein upon ligand binding and can provide insights into the thermodynamics of the binding process. By tracking the trajectory of the ligand within the binding site over nanoseconds or even microseconds, researchers can confirm whether the key interactions observed in docking are maintained over time. nih.govrsc.org

MD simulations can also elucidate the role of solvent molecules in the binding event and can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. The dynamic information obtained from MD simulations is critical for understanding the complete picture of ligand-target interactions and for the rational design of inhibitors with improved residence time and efficacy. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds and to guide the optimization of lead candidates. nih.govmdpi.com

For indole sulfonamide derivatives, QSAR studies have been successfully employed to correlate various molecular descriptors with their observed biological activities, such as anticancer or antimicrobial effects. nih.gov These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Genetic algorithms or multiple linear regression can be used to select the most relevant descriptors and build a predictive QSAR model. nih.gov

A QSAR model for a series of 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines, which are structurally related to indole sulfonyls, indicated that topology and molecular size are important factors for their activity as 5-HT6 receptor ligands. nih.gov Similarly, for N-tosyl-indole hybrid thiosemicarbazones, QSAR models have helped to elucidate the structural requirements for their tyrosinase inhibitory activity. nih.gov Such models are powerful tools for prioritizing the synthesis of new analogs, saving time and resources in the drug discovery process. nih.govresearchgate.net

| Compound Series | Biological Activity | Key QSAR Findings/Descriptors |

|---|---|---|

| Indole-Sulfonamide Derivatives | Anticancer and Antimalarial | Mass, charge, polarizability, van der Waals volume, and electronegativity are key properties governing activities. nih.gov |

| 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines | 5-HT6 Receptor Ligands | Topology and molecular/group sizes are important requirements. nih.gov |

| Indeno[1,2-b]indole Derivatives | CK2 Inhibitors | Model built to reveal key molecular descriptors and predict hits. mdpi.comresearchgate.net |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, a process known as virtual screening. distantreader.orgmdpi.com

For aryl sulfonamide derivatives, pharmacophore models have been developed to identify new inhibitors for targets like the 5-HT7 receptor. distantreader.orgumpr.ac.id A typical pharmacophore model for this class of compounds might include features like hydrogen bond acceptors (from the sulfonyl oxygens), a hydrogen bond donor (from the indole N-H), and an aromatic ring. distantreader.org

Virtual screening campaigns using such pharmacophore models have successfully identified novel chemical scaffolds with the desired biological activity. nih.gov The hits from virtual screening are then typically subjected to molecular docking and other computational analyses to further prioritize them for experimental testing. This integrated approach of pharmacophore modeling and virtual screening is a powerful strategy for hit identification and lead discovery in the early stages of drug development. mdpi.com For indole-based compounds, this method has been applied to find potential inhibitors for targets relevant to pancreatic cancer by targeting FAK1. mdpi.com

Potential Therapeutic Avenues and Future Research Directions

Exploration of Novel Therapeutic Areas for 5-(Ethylsulfonyl)-1H-Indole Derivatives

The indole (B1671886) nucleus is a well-established pharmacophore, present in numerous natural and synthetic bioactive compounds. mdpi.com The introduction of an ethylsulfonyl group at the 5-position can significantly modulate the electronic properties and steric profile of the indole ring, leading to interactions with a diverse range of biological targets. While direct research on this compound is still developing, the broader class of indole sulfonamides and related structures has shown significant promise in several therapeutic areas.

Anticancer Activity: A significant area of exploration for indole derivatives is oncology. mdpi.com For instance, a series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as potent histone deacetylase (HDAC) inhibitors, demonstrating strong antiproliferative activities against various human cancer cell lines, including liver, breast, prostate, and lung cancer. nih.govntu.edu.tw One lead compound from this series exhibited remarkable inhibitory activity against HDAC 1, 2, and 6 isoenzymes and showed better antitumor activity in an in vivo lung cancer xenograft model than the approved drug Vorinostat (SAHA). nih.gov These findings suggest that the indole-5-sulfonyl framework could be a valuable template for the development of novel anticancer agents.

Antimicrobial and Antiviral Properties: The indole scaffold is also a key component in the development of antimicrobial agents. Phenylsulfonyl indole-modified Ru-based metallodrugs have been synthesized and shown to have multi-target antibacterial mechanisms. rsc.orgresearchgate.net These compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria by disrupting the bacterial membrane, causing depolarization, and inducing the production of reactive oxygen species. rsc.org This highlights the potential for developing indole-ethylsulfonyl derivatives as novel weapons against antimicrobial resistance.

Neurological Disorders: Derivatives of N-arylsulfonylindoles have been investigated as antagonists for the 5-HT6 receptor, which is a target for cognitive enhancement in conditions like Alzheimer's disease. mdpi.comnih.gov Specifically, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as high-affinity 5-HT6 receptor ligands, with some enantiomers acting as potent full agonists and others as moderate antagonists. nih.gov This dual activity within the same chemical class underscores the nuanced structure-activity relationships and the potential for fine-tuning the pharmacological profile of these compounds for various neurological targets.

Development of Multi-Targeting Agents Based on the Indole-Ethylsulfonyl Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, has spurred the development of multi-target drugs that can modulate several biological pathways simultaneously. nih.gov The indole scaffold is particularly well-suited for the design of such agents due to its ability to interact with a variety of biological targets. nih.gov

Researchers have successfully designed and synthesized multi-target antibacterial agents by incorporating the phenylsulfonyl indole moiety into ruthenium-based complexes. rsc.orgresearchgate.net These metallodrugs exhibit a multi-pronged attack on bacterial cells, a strategy that can be more effective and less prone to resistance development than single-target agents.

Furthermore, the concept of designing compounds that can hit multiple targets is being explored in the context of cancer therapy. The indole framework has been utilized to create compounds that inhibit both tubulin polymerization and protein kinases, two critical targets in cancer cell proliferation. This approach aims to develop small molecules with enhanced anticancer activity and a broader spectrum of action.

Innovations in Green Synthetic Methodologies for Diversification

The synthesis of indole derivatives has traditionally involved methods that are often harsh and environmentally unfriendly. Consequently, there is a significant push towards the development of green synthetic methodologies that are more sustainable and efficient.

Recent advancements in the synthesis of indole derivatives include the use of environmentally benign solvents like water and microwave-assisted reactions. rsc.org For instance, a two-step eco-friendly approach has been reported for the synthesis of 5-sulfenyl tetrazole derivatives of indoles, which involves an oxone-mediated thiocyanation followed by treatment with sodium azide (B81097) in a water-based solvent system. conicet.gov.ar Another sustainable method involves a multicomponent reaction to assemble the indole core from readily available starting materials under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.org

Visible-light-induced synthesis is another emerging green chemistry approach. A redox-neutral desulfonylative C(sp2)–H functionalization method has been developed for the synthesis of N-substituted indoles, which proceeds under mild conditions without the need for additional oxidants or bases. rsc.org These innovative synthetic strategies not only reduce the environmental impact but also provide efficient pathways to diversify the indole-ethylsulfonyl scaffold for further biological evaluation.

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

The unambiguous characterization of novel this compound derivatives is crucial for understanding their structure-activity relationships. A combination of advanced spectroscopic and structural analysis techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for elucidating the structure of indole derivatives. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for the confirmation of the desired structure and the identification of any impurities. For example, in the analysis of lignosulfonic acids, a novel solvent system has been developed for quantitative ³¹P NMR spectroscopy to determine the different hydroxyl groups, a technique that could be adapted for the analysis of sulfonated indoles. semanticscholar.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition. Tandem mass spectrometry (LC-MS/MS) is particularly useful for analyzing complex mixtures and for the rapid identification of analogs in microbial extracts, as demonstrated in the study of prenylated indole alkaloids. nih.gov This technique can provide valuable information on the fragmentation patterns of the indole-ethylsulfonyl core, aiding in the structural elucidation of new derivatives.

Deeper Mechanistic Elucidation of Biological Actions and Pathway Modulation

Understanding the precise mechanism of action of this compound derivatives is essential for their rational design and therapeutic application. Research into the broader class of indole-containing compounds has revealed a variety of mechanisms through which they exert their biological effects.

Many indole derivatives with anticancer properties have been found to target key cellular processes such as cell division, signaling pathways, and epigenetic regulation. nih.gov For example, some indole-based compounds act as tubulin polymerization inhibitors, disrupting the formation of microtubules and leading to cell cycle arrest and apoptosis. Others function as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. mdpi.com

In the context of antimicrobial activity, indole-based compounds have been shown to disrupt the integrity of bacterial cell membranes, leading to cell death. rsc.org The study of phenylsulfonyl indole-modified ruthenium complexes revealed that they induce the production of reactive oxygen species (ROS), which are highly damaging to bacterial cells. rsc.org

Future research will focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its derivatives. Techniques such as molecular docking, proteomics, and genomics will be instrumental in identifying the direct binding partners of these compounds and in understanding their downstream effects on cellular function. This deeper mechanistic understanding will be critical for optimizing the therapeutic potential of this promising class of molecules.

Q & A

Q. What are the established synthetic routes for 5-(ethylsulfonyl)-1H-indole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sulfonylation of indole precursors. A methodological approach includes:

- Sulfonation : Reacting 5-amino-1H-indole with ethyl sulfonyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .

- Optimization : Temperature control (0–5°C) minimizes side reactions, while stoichiometric excess of sulfonyl chloride (1.2 equiv) improves conversion. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields >75% purity .

- Validation : Confirm structure via NMR (e.g., ethyl group singlet at δ 1.2–1.4 ppm) and LC-MS (M+Na at m/z 253.1) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and ethylsulfonyl protons (δ 3.2–3.5 ppm for CH, δ 1.3–1.5 ppm for CH) .

- IR Spectroscopy : Sulfonyl S=O stretches appear at 1150–1300 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 230.0743) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<0.1 mg/mL). Use polar aprotic solvents for reactions .

- Stability : Store at −20°C under inert gas; degradation occurs via hydrolysis of the sulfonyl group in acidic/basic conditions .

Q. How should researchers handle this compound safely in laboratory settings?

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation (H335 hazard) .

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

- In Vitro Assays :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Monitor IC values over 48–72 hours .

- Enzyme Inhibition : Test against kinases (e.g., VEGFR2) via fluorescence polarization assays with ATP-competitive probes .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls (DMSO ≤0.1%) .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Cross-Validation : Combine - HSQC NMR to assign ambiguous peaks and X-ray crystallography for absolute configuration confirmation (e.g., using SHELX programs) .

- Batch Analysis : Compare multiple synthetic batches via HPLC (C18 column, 70:30 acetonitrile/water) to identify impurities (>95% purity threshold) .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets?

- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB 4UE) to predict binding poses. Validate with MD simulations (AMBER force field, 100 ns trajectory) .

- QSAR : Develop models using descriptors like logP (experimental logP ≈ 2.96) and polar surface area (PSA ≈ 65 Ų) to correlate structure with activity .

Q. How can synthesis of this compound be optimized for scalability?

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer during sulfonation, reducing reaction time from 12 h to 2 h .

- Catalysis : Screen Pd/C or CuI catalysts to improve selectivity and reduce byproducts (e.g., over-sulfonated derivatives) .

Q. What methods are used to determine the crystal structure of this compound derivatives?

- X-Ray Diffraction : Collect data on a Bruker APEX2 diffractometer (Mo Kα radiation, λ = 0.71073 Å). Solve structures with SHELXL-97, refining anisotropic displacement parameters (R1 < 0.05) .

- Crystallization : Use slow evaporation from ethanol/water (9:1) to obtain single crystals suitable for analysis .

Q. How does the stability of this compound vary under different storage conditions?

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor via HPLC; degradation >5% indicates need for desiccated storage .

- Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) shows photodegradation; store in amber vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.